

Application Notes and Protocols for Ulotaront in Rodent Behavioral Studies

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For Researchers, Scientists, and Drug Development Professionals

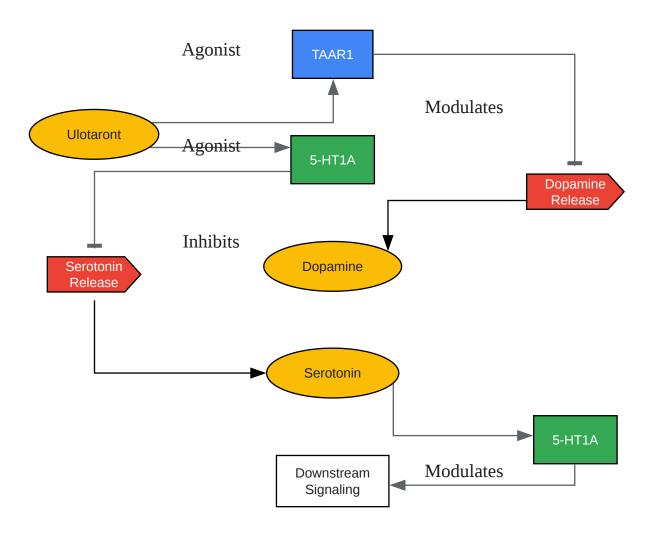
Introduction

Ulotaront (SEP-363856) is a novel psychotropic agent with a unique mechanism of action, primarily acting as an agonist at the trace amine-associated receptor 1 (TAAR1) and the serotonin 5-HT1A receptor.[1][2][3] Unlike conventional antipsychotics, **ulotaront** lacks significant dopamine D2 and serotonin 5-HT2A receptor antagonism.[1][3] This distinct pharmacological profile suggests a potential for treating neuropsychiatric disorders, such as schizophrenia, with a reduced risk of extrapyramidal side effects and metabolic disturbances associated with current medications.[1] Preclinical studies in rodent models are crucial for elucidating the therapeutic potential and underlying mechanisms of **ulotaront**. These application notes provide detailed protocols for the administration of **ulotaront** in key rodent behavioral assays relevant to the study of psychosis and schizophrenia.

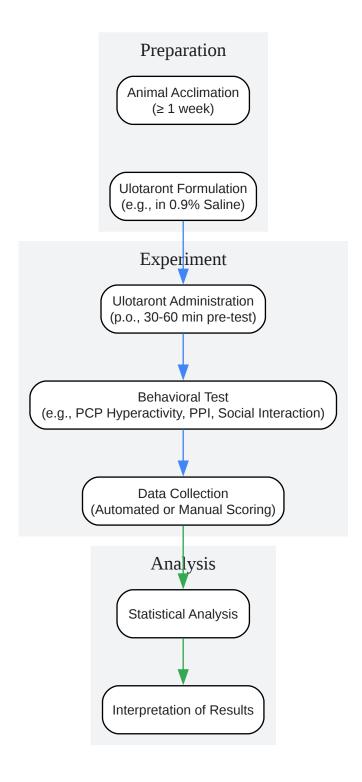
Mechanism of Action

Ulotaront's primary mechanism of action is agonism at TAAR1 and 5-HT1A receptors.[1][2][3] TAAR1 is a G-protein-coupled receptor that modulates monoaminergic systems, including dopamine and serotonin pathways.[1][2] Agonism at TAAR1 is thought to regulate dopamine synthesis and release, which may contribute to its antipsychotic-like effects.[2] The concurrent agonism at 5-HT1A receptors may also contribute to its therapeutic profile, potentially influencing mood and anxiety-related behaviors.[1]









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References

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